molecular formula C17H10FN B11868949 2-(2-Fluorophenyl)naphthalene-1-carbonitrile CAS No. 918630-57-6

2-(2-Fluorophenyl)naphthalene-1-carbonitrile

Cat. No.: B11868949
CAS No.: 918630-57-6
M. Wt: 247.27 g/mol
InChI Key: XJOCLKNUSREPFL-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)naphthalene-1-carbonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a fluorophenyl group attached to a naphthalene ring, with a nitrile group at the 1-position of the naphthalene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)naphthalene-1-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of a boronic acid or boronate ester with an aryl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)naphthalene-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

2-(2-Fluorophenyl)naphthalene-1-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)naphthalene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The fluorophenyl group can enhance the compound’s stability and binding affinity to certain targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Fluorophenyl)naphthalene-1-carbonitrile is unique due to the presence of the fluorophenyl group, which can significantly alter its chemical properties and reactivity compared to other naphthalene carbonitriles

Properties

CAS No.

918630-57-6

Molecular Formula

C17H10FN

Molecular Weight

247.27 g/mol

IUPAC Name

2-(2-fluorophenyl)naphthalene-1-carbonitrile

InChI

InChI=1S/C17H10FN/c18-17-8-4-3-7-15(17)14-10-9-12-5-1-2-6-13(12)16(14)11-19/h1-10H

InChI Key

XJOCLKNUSREPFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C#N)C3=CC=CC=C3F

Origin of Product

United States

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